2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol
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Overview
Description
“2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol” is a chemical compound with the CAS Number: 1526814-47-0. Its IUPAC name is 2-(5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethan-1-ol . The compound has a molecular weight of 169.18 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3O2/c11-3-1-6-8-9-7-5-12-4-2-10(6)7/h11H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at room temperature . Its molecular weight is 169.18 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives : This study focuses on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and their antimicrobial activity against various organisms including E. coli, P. aeruginosa, S. aureus, and C. albicans. The findings indicate the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Molecular Structure and Potential as Diuretic Agents
Structures of benzoxazine-fused triazoles as potential diuretic agents : This research presents the crystal structures of benzoxazine-triazole fused systems, suggesting their potential as diuretic agents. It highlights the unique structural features and hydrogen bonding patterns that could contribute to their biological activity (Ravikumar et al., 2012).
Synthesis of Heterocyclic Compounds
Synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one : This study demonstrates the synthesis of a novel heterocyclic compound and provides detailed insights into its molecular structure, including hydrogen bonding and pi-pi stacking interactions. Such compounds are crucial for developing pharmaceuticals and materials science applications (Hwang et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-3-1-6-8-9-7-5-12-4-2-10(6)7/h11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGSQCAROHVUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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